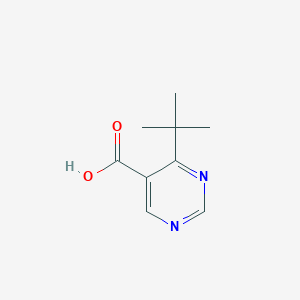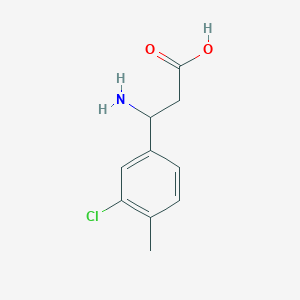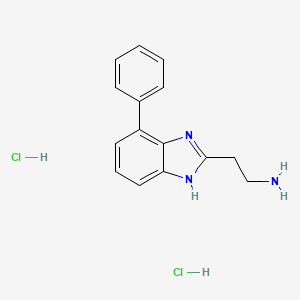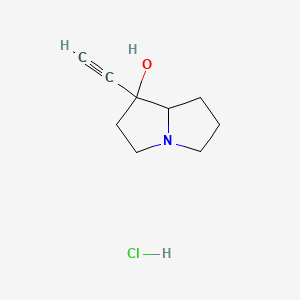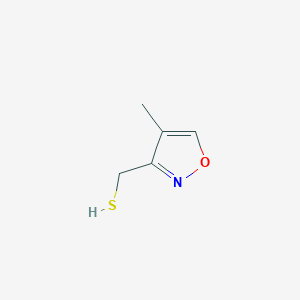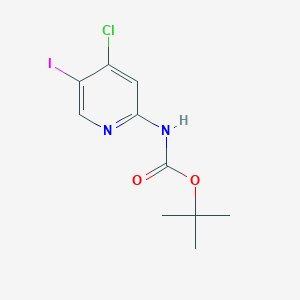
Tert-butyl (4-chloro-5-iodopyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate: is an organic compound with the molecular formula C10H12ClIN2O2. It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, along with a tert-butyl carbamate group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-5-iodopyridine as the key starting material.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro and iodo substituents on the pyridine ring make this compound amenable to various substitution reactions. For example, it can undergo nucleophilic substitution with different nucleophiles to introduce new functional groups.
Cross-Coupling Reactions: The iodo group is particularly useful in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, allowing the formation of carbon-carbon bonds with various boronic acids.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate, are commonly used in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation/Reduction: Standard oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed depend on the specific reactions undertaken. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the pyridine ring linked to another aromatic ring.
Applications De Recherche Scientifique
Chemistry:
Building Block: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Ligand Synthesis: The compound can be used in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Bioconjugation: The carbamate group allows for bioconjugation, facilitating the attachment of the compound to biomolecules for various applications.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Catalysis: The compound’s reactivity makes it useful in catalytic processes, including those involving transition metals.
Mécanisme D'action
The mechanism by which tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate exerts its effects depends on the specific application
Covalent Bond Formation: The reactive groups can form covalent bonds with target molecules, altering their function.
Coordination to Metals: In catalytic applications, it can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate
- tert-Butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate
Uniqueness:
- Positional Isomerism: The position of the chloro and iodo substituents on the pyridine ring distinguishes tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate from its isomers. This positional difference can significantly impact the compound’s reactivity and applications.
- Reactivity: The specific arrangement of substituents can influence the compound’s reactivity in substitution and cross-coupling reactions, making it more suitable for certain synthetic applications compared to its isomers.
Propriétés
Formule moléculaire |
C10H12ClIN2O2 |
|---|---|
Poids moléculaire |
354.57 g/mol |
Nom IUPAC |
tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
Clé InChI |
BQQJKAKSYWWJNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


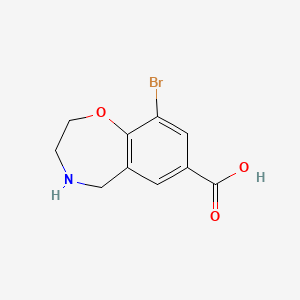
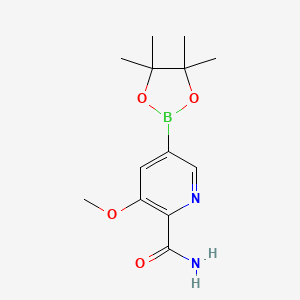
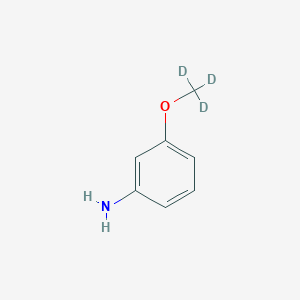
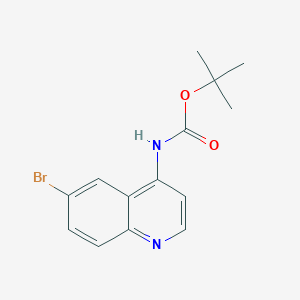
![Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13503189.png)
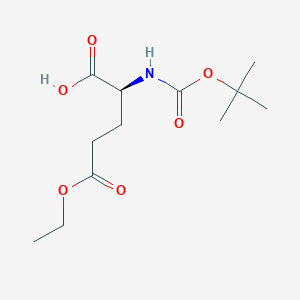
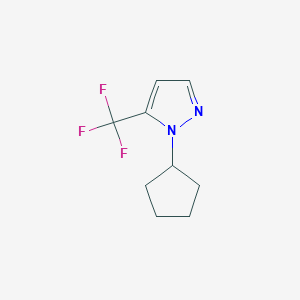
![N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine](/img/structure/B13503208.png)
